molecular formula C19H23ClN4O8S2 B12707364 Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- CAS No. 81514-34-3

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-

Cat. No.: B12707364
CAS No.: 81514-34-3
M. Wt: 535.0 g/mol
InChI Key: NJYMKLHVHBAXLU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is a complex organic compound with a variety of functional groups, including chloro, methoxy, nitro, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves multiple steps, starting with the preparation of the core benzenesulfonamide structureThe final step involves the coupling of the sulfonamide group with the propylamino carbonyl moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

81514-34-3

Molecular Formula

C19H23ClN4O8S2

Molecular Weight

535.0 g/mol

IUPAC Name

1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea

InChI

InChI=1S/C19H23ClN4O8S2/c1-3-9-21-19(25)23-33(28,29)14-6-4-13(5-7-14)8-10-22-34(30,31)18-11-15(20)16(24(26)27)12-17(18)32-2/h4-7,11-12,22H,3,8-10H2,1-2H3,(H2,21,23,25)

InChI Key

NJYMKLHVHBAXLU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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